molecular formula C13H15BrF3NO3 B1532510 Tert-butyl 4-bromo-2-(trifluoromethoxy)benzylcarbamate CAS No. 1241827-82-6

Tert-butyl 4-bromo-2-(trifluoromethoxy)benzylcarbamate

Cat. No.: B1532510
CAS No.: 1241827-82-6
M. Wt: 370.16 g/mol
InChI Key: JWRMOFDSPIMSBW-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromo-2-(trifluoromethoxy)benzylcarbamate: is a chemical compound with the molecular formula C13H16BrF3NO3. It is known for its unique structure, which includes a tert-butyl group, a bromine atom, and a trifluoromethoxy group attached to a benzylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-bromo-2-(trifluoromethoxy)benzylcarbamate typically involves the reaction of 4-bromo-2-(trifluoromethoxy)benzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-bromo-2-(trifluoromethoxy)benzylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 4-bromo-2-(trifluoromethoxy)benzylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drug candidates .

Industry: The compound finds applications in the development of agrochemicals and materials science, where its unique properties are leveraged to create novel products.

Mechanism of Action

The mechanism of action of tert-butyl 4-bromo-2-(trifluoromethoxy)benzylcarbamate is primarily related to its ability to undergo nucleophilic substitution and coupling reactions. These reactions enable the compound to form stable bonds with various molecular targets, facilitating the synthesis of complex molecules. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its interaction with biological membranes and molecular targets .

Comparison with Similar Compounds

  • Tert-butyl 4-bromo-2-fluorobenzoate
  • Tert-butyl 4-bromo-2-methylbenzoate
  • Tert-butyl 4-bromo-2-chlorobenzoate

Uniqueness: Tert-butyl 4-bromo-2-(trifluoromethoxy)benzylcarbamate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it more suitable for applications in medicinal chemistry compared to its analogs .

Properties

IUPAC Name

tert-butyl N-[[4-bromo-2-(trifluoromethoxy)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrF3NO3/c1-12(2,3)21-11(19)18-7-8-4-5-9(14)6-10(8)20-13(15,16)17/h4-6H,7H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRMOFDSPIMSBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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